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Introduction

VapB (Virulence-associated protein B) is a component of the VapBC toxin-antitoxin (TA)
system, which is widespread in bacteria and archaea.[1][2] In this system, VapC is a stable
toxin, typically an RNase, that can inhibit cell growth, while VapB is a labile antitoxin that
neutralizes the toxic activity of VapC by direct protein-protein interaction.[1][3] The VapBC
complex also often acts as a transcriptional repressor, autoregulating its own expression.[1]
Due to their role in bacterial persistence and stress response, VapBC systems are attractive
targets for the development of novel antimicrobial agents.

This document provides a detailed protocol for the expression of recombinant VapB protein,
both alone and in complex with its cognate VapC toxin, in Escherichia coli, followed by a
comprehensive guide to its purification using immobilized metal affinity chromatography
(IMAC).
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Data Presentation

Table 1: Typical Yields and Purity of Recombinant VapB

] ] L Average Yield
Expression Expression Purification .
(mg/L of Purity (%)
Construct Host Method
culture)
) E. coli Ni-NTA Affinity
pET-VapB-His 5-10 >90
BL21(DE3) Chromatography
pPET-VapBC-His E. coli Ni-NTA Affinity
8-15 > 95
(VapB tagged) BL21(DE3) Chromatography

Experimental Protocols
Gene Cloning and Expression Vector Construction

The gene encoding the VapB protein of interest should be PCR amplified from the genomic
DNA of the source organism. For purification purposes, a hexahistidine (6xHis) tag is
recommended. The tag can be engineered at either the N- or C-terminus of the VapB protein.
The amplified gene is then cloned into a suitable expression vector, such as one from the pET
series, which contains a T7 promoter for strong, inducible expression in E. coli.

For the expression of the VapBC complex, the genes for both VapB and VapC can be cloned
into the same vector, often in an operon-like structure to ensure co-expression. In this case, the
His-tag is typically placed on the VapB antitoxin to facilitate the purification of the entire

complex.

Expression of Recombinant VapB Protein

Note on VapC Toxicity: Expression of VapC alone can be toxic to E. coli.[4] Co-expression with
VapB neutralizes this toxicity.[4][5] When expressing VapB alone, toxicity is not a concern. For
expressing potentially toxic proteins, it is crucial to use an expression system with tight
regulation to minimize basal expression before induction.[6][7][8]

Protocol:
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Transformation: Transform the expression plasmid (e.g., pET-VapB-His) into a suitable E.
coli expression strain, such as BL21(DE3). Plate the transformed cells on Luria-Bertani (LB)
agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight
at 37°C.

Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium
supplemented with the appropriate antibiotic. Grow the culture overnight at 37°C with
shaking at 200 rpm.

Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the
overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600
nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropy! 3-D-1-thiogalactopyranoside (IPTG)
to a final concentration of 0.1-1.0 mM. To improve protein solubility, it is often beneficial to
reduce the temperature to 18-25°C and continue the culture for a longer period (e.g., 16-18
hours).[7]

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard
the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged VapB Protein

This protocol describes the purification of His-tagged VapB using Nickel-Nitriloacetic Acid (Ni-

NTA) affinity chromatography under native conditions.

Buffers and Reagents:

Lysis Buffer: 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0.
Wash Buffer: 50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH 8.0.[9]
Elution Buffer: 50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0.[9]
Lysozyme

DNase |
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e Protease Inhibitor Cocktail
Purification Protocol:

o Cell Lysis: Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of
original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor
cocktail. Incubate on ice for 30 minutes.

e Sonication: Sonicate the resuspended cells on ice to ensure complete lysis and to shear the
genomic DNA.

 Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell
debris. Carefully collect the supernatant, which contains the soluble His-tagged VapB
protein.

e Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis
Buffer.

» Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. This can be done by
gravity flow or using a peristaltic pump.

e Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-
specifically bound proteins.[10]

» Elution: Elute the His-tagged VapB protein from the column using 5-10 column volumes of
Elution Buffer. Collect the eluate in fractions of 1-2 mL.

e Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-
PAGE. Pool the fractions containing the pure VapB protein.

» Buffer Exchange (Optional): If necessary, remove the imidazole from the purified protein
solution by dialysis or using a desalting column, exchanging the buffer to a suitable storage
buffer (e.g., PBS or a Tris-based buffer).

Mandatory Visualization
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Caption: Workflow for recombinant VapB expression and purification.
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Caption: VapBC toxin-antitoxin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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